5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Core Structure and Substituents

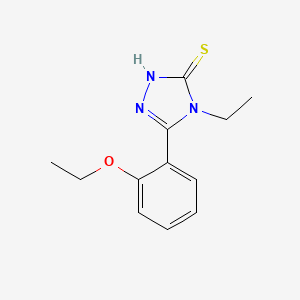

5-(2-Ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol consists of:

- 1,2,4-Triazole ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4.

- 2-Ethoxyphenyl group : A phenyl ring with an ethoxy (-OCH2CH3) substituent at the 2-position, attached to the triazole’s position 5.

- Ethyl group : A saturated alkyl chain (-CH2CH3) at position 4 of the triazole ring.

- Thiol group : A sulfhydryl (-SH) functional group at position 3, enabling nucleophilic and redox reactions.

Table 1: Structural and Nomenclatural Data

Tautomerism and Aromaticity

The 1,2,4-triazole ring exhibits aromaticity due to conjugated π-electrons, stabilized by the planar geometry of the molecule. The thiol group exists in equilibrium with its thione tautomer (C=S), though the thiol form dominates under neutral conditions. This tautomerism influences reactivity, particularly in nucleophilic substitution and oxidation reactions.

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-7-5-6-8-10(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAGEEYMIMQGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring and triazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Amines, alcohols

Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including 5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. Triazole compounds have been reported to inhibit various microbial pathogens due to their ability to interact with biological targets through hydrogen bonding and coordination with metal ions. This interaction can inhibit enzyme activity involved in critical biological pathways, making these compounds potential candidates for developing new antimicrobial agents .

Anticancer Potential

Triazoles are also recognized for their anticancer activities. The specific mechanisms by which this compound may exert anticancer effects are still under investigation. However, the structural characteristics of triazoles allow them to interfere with cancer cell proliferation and survival pathways. Further studies are needed to elucidate the precise mechanisms and efficacy of this compound against various cancer types .

Agricultural Applications

Fungicidal Properties

The compound's ability to inhibit fungal growth suggests potential applications in agriculture as a fungicide. Triazole derivatives have historically been used in crop protection due to their effectiveness against a range of fungal pathogens. The incorporation of the ethoxy group may enhance solubility and bioavailability in agricultural formulations .

Chemical Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Triazole Ring : The initial step typically includes the cyclization of appropriate precursors containing sulfur and nitrogen functionalities.

- Substituent Modifications : The ethoxy group is introduced through specific alkylation reactions that enhance the compound's solubility.

- Thiol Group Introduction : The thiol group is added via thiolation reactions that are crucial for imparting biological activity.

This synthetic pathway allows for modifications that can tailor the compound's properties for specific applications .

Table 1: Comparative Analysis of Triazole Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(3-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Methoxy group instead of ethoxy | Different solubility and reactivity |

| 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Chlorine substituent | Enhanced antimicrobial activity |

| 5-(3-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Fluorine substituent | Potentially increased potency against certain targets |

This table illustrates how variations in substituents can influence the biological activity and physicochemical properties of triazole derivatives.

Mechanism of Action

The mechanism by which 5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exerts its effects often involves interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Key Insights :

- Electronic Effects: The 2-ethoxyphenyl group in the target compound provides moderate electron-donating properties compared to strongly electron-withdrawing (e.g., nitro) or electron-rich (e.g., dimethylamino) substituents. This balance may optimize interactions with biological targets or materials.

- Solubility : The ethoxy group improves lipid solubility over hydroxylated analogs (e.g., 5-(o-hydroxyphenyl) derivatives), enhancing bioavailability .

Heterocyclic Hybrids

Key Insights :

- Biological Activity : The target compound lacks fused heterocycles (e.g., benzimidazole, thiazole), which are critical for specific activities (e.g., anticandidal, enzyme inhibition). However, its simpler structure may reduce synthetic complexity.

- Synthetic Flexibility : The thiol group allows derivatization into disulfides or metal complexes, analogous to Schiff base ligands in corrosion inhibition studies .

Physicochemical and Functional Comparisons

Key Insights :

- Lipophilicity : The target compound’s logP is intermediate, suggesting suitability for both aqueous and lipid environments.

- Functional Potential: The thiol group’s redox activity and metal-binding capacity align with applications in corrosion inhibition (cf. 5-(3-pryridyl)-4H-triazole-3-thiol, 85% inhibition efficiency at 500 ppm ).

Biological Activity

5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring and a thiol group, which are known for their roles in biological interactions. The presence of the ethoxy group enhances lipophilicity, potentially improving cellular penetration and interaction with biological targets.

Molecular Formula : C12H15N3OS

Molecular Weight : 249.33 g/mol

IUPAC Name : 3-(2-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione

Synthesis Methods

The synthesis of this compound typically involves the cyclization of precursors such as 2-ethoxybenzohydrazide and ethyl isothiocyanate under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation, employing bases like sodium ethoxide for cyclization .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole-thiol compounds have shown significant cytotoxicity against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The selectivity towards cancer cells suggests a promising avenue for further development as an antimetastatic candidate.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. The triazole ring facilitates hydrogen bonding and π–π interactions, enhancing binding affinity to molecular targets .

Antimicrobial Activity

Compounds containing the triazole-thiol moiety have also demonstrated antimicrobial properties. Studies indicate that these compounds exhibit moderate activity against several microorganisms, suggesting their potential as therapeutic agents in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Structure | Moderate anticancer activity |

| 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Structure | Antimicrobial activity |

| 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Structure | Significant cytotoxicity against cancer cells |

The ethoxy group in this compound differentiates it from other derivatives by enhancing its lipophilicity and potentially improving its pharmacokinetic properties.

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines using the MTT assay. Results indicated that compounds with the triazole-thiol framework exhibited enhanced cytotoxicity compared to non-thiol counterparts .

- Enzyme Inhibition Studies : Molecular docking studies have demonstrated that this compound can effectively bind to enzyme active sites involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be controlled to improve yield?

- Methodology :

-

Step 1 : Cyclocondensation of thiosemicarbazide derivatives with appropriate aldehydes or ketones under reflux in ethanol or acetic acid .

-

Step 2 : Alkylation of the triazole-thiol intermediate using ethyl bromide or chloroacetic acid, with pH adjustments (e.g., NaOH) to stabilize intermediates .

-

Condition Optimization : Maintain temperatures between 70–90°C and monitor reaction progress via TLC. Purification via recrystallization (ethanol/water mixtures) improves yield (typically 60–75%) .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Prevents side reactions |

| pH | 8–10 (for alkylation) | Enhances nucleophilic substitution |

| Solvent | Ethanol/water (3:1) | Facilitates crystallization |

Q. How is the structural identity of this compound confirmed post-synthesis?

- Analytical Workflow :

- Elemental Analysis : Verify C, H, N, S composition (±0.3% deviation) .

- IR Spectrophotometry : Detect characteristic bands (e.g., C=N stretching at 1500–1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for ethoxyphenyl (δ 1.3–1.5 ppm for ethyl-O, δ 4.0–4.2 ppm for OCH₂), triazole ring protons (δ 8.0–8.5 ppm) .

- Chromatography (HPLC/TLC) : Confirm purity (>95%) using silica gel plates (ethyl acetate/hexane eluent) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Solubility :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for biological assays |

| Ethanol | 20–30 | Limited at room temperature |

| Water | <1 | Requires surfactants/salts |

- Stability :

- pH : Stable in neutral buffers (pH 6–8); thiol oxidation occurs in acidic (pH <4) or alkaline (pH >9) conditions .

- Temperature : Degrades above 150°C; store at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers design pharmacological screening protocols to evaluate this compound’s bioactivity?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Computational Tools :

- Molecular Docking : Use AutoDock Vina to predict binding to targets like COX-2 or 5-LOX .

- ADME Prediction : SwissADME for bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Q. What computational approaches are effective for studying this compound’s electronic properties and target interactions?

- Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicting reactivity) .

- Electrostatic potential maps identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of triazole-thiol in enzyme active sites .

Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity results)?

- Replication Strategies :

- Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Validate purity via LC-MS to rule out batch-specific impurities .

- Advanced Spectroscopy :

- Use X-ray crystallography to resolve structural ambiguities (e.g., tautomerism in triazole-thiols) .

Q. What strategies are recommended for developing analogs with enhanced pharmacological properties?

- Structure-Activity Relationship (SAR) :

- Modify substituents: Replace ethoxyphenyl with fluorophenyl for increased lipophilicity .

- Introduce metal-coordinating groups (e.g., morpholine) to improve solubility .

- Synthetic Routes :

- Use Suzuki coupling to attach heteroaryl groups (e.g., thiophene) at position 5 of the triazole ring .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.